molecular formula C17H17NO2S B305294 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole

Cat. No. B305294
M. Wt: 299.4 g/mol
InChI Key: HRUVBXGKGKSWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole, also known as DEET, is a synthetic chemical compound that is widely used as an insect repellent. DEET was first developed by the US Army in 1946 and has since become one of the most effective insect repellents available. DEET is used in a variety of products, including sprays, lotions, and wipes, and is particularly effective against mosquitoes, ticks, and other biting insects.

Mechanism of Action

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole works by interfering with the insect's ability to detect and locate its host. The exact mechanism of action is not fully understood, but it is believed that 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole interferes with the insect's olfactory receptors, making it difficult for the insect to detect the presence of humans or other animals.
Biochemical and Physiological Effects:
2-(3,4-Diethoxyphenyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects on insects, including changes in the activity of enzymes and neurotransmitters. In humans, 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole has been shown to be safe when used as directed, but there have been reports of adverse reactions, particularly when used in high concentrations or for extended periods of time.

Advantages and Limitations for Lab Experiments

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it an ideal tool for studying the interactions between insects and their environment. However, there are limitations to its use, particularly in studies that require the use of live insects. In these cases, the use of 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole may interfere with the behavior or physiology of the insects being studied, leading to inaccurate results.

Future Directions

There are a number of potential future directions for research on 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole. Another area of research is the study of 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole's potential as a pharmaceutical compound, particularly in the treatment of infectious diseases. Finally, there is a need for further research into the long-term effects of 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole exposure on human health and the environment.

Synthesis Methods

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole is synthesized from 3,4-diethylaniline and thionyl chloride, which react to form 3,4-diethoxybenzenethiol. This compound is then reacted with o-chlorobenzoic acid to form 2-(3,4-diethoxyphenyl)-1,3-benzothiazole.

Scientific Research Applications

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole has been extensively studied for its insect-repellent properties, and its effectiveness against a wide range of insects has been well-documented. In addition to its use as an insect repellent, 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole has also been studied for its potential as a pharmaceutical compound. Research has shown that 2-(3,4-Diethoxyphenyl)-1,3-benzothiazole has antimalarial, antifungal, and antiviral properties, and may be effective in treating a variety of diseases.

properties

Product Name

2-(3,4-Diethoxyphenyl)-1,3-benzothiazole

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C17H17NO2S/c1-3-19-14-10-9-12(11-15(14)20-4-2)17-18-13-7-5-6-8-16(13)21-17/h5-11H,3-4H2,1-2H3

InChI Key

HRUVBXGKGKSWHP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.